(3s,8As)-3-benzyloctahydropyrrolo[1,2-a]pyrazine

Chiral Synthesis Stereochemistry Medicinal Chemistry

Select the (3S,8aS) enantiomer to ensure target binding fidelity. Avoid racemic or opposite enantiomer alternatives that compromise SAR studies. This 98% pure, chirally defined bicyclic diamine serves as a rigid proline mimetic, ideal for peptidomimetic PPI disruptors and CNS-penetrant library synthesis. Secure your supply of this stereochemically pure building block to accelerate hit-to-lead optimization with conformational precision.

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
CAS No. 816429-58-0
Cat. No. B1289519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3s,8As)-3-benzyloctahydropyrrolo[1,2-a]pyrazine
CAS816429-58-0
Molecular FormulaC14H20N2
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESC1CC2CNC(CN2C1)CC3=CC=CC=C3
InChIInChI=1S/C14H20N2/c1-2-5-12(6-3-1)9-13-11-16-8-4-7-14(16)10-15-13/h1-3,5-6,13-15H,4,7-11H2/t13-,14-/m0/s1
InChIKeyFMZYVYGAYTZOHQ-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (3S,8aS)-3-Benzyloctahydropyrrolo[1,2-a]pyrazine (CAS 816429-58-0) for Chiral Synthesis: A Critical Overview


(3S,8aS)-3-benzyloctahydropyrrolo[1,2-a]pyrazine (CAS 816429-58-0) is a chiral, bicyclic nitrogen-containing heterocycle with a molecular formula of C₁₄H₂₀N₂ and a molecular weight of 216.32 g/mol . This compound belongs to the octahydropyrrolo[1,2-a]pyrazine class, which has been widely explored in medicinal chemistry as a versatile scaffold and proline mimetic [1]. The stereochemistry designated by (3S,8aS) is a defining feature, as it dictates the three-dimensional orientation of its benzyl substituent on the fused pyrrolidine-pyrazine ring system . This specific configuration is crucial for its intended application as a chiral building block in the synthesis of structurally complex and stereochemically defined drug candidates .

Why Generic Substitution Fails: The Critical Role of (3S,8aS) Stereochemistry in Octahydropyrrolo[1,2-a]pyrazine Derivatives


The (3S,8aS) stereoisomer of 3-benzyloctahydropyrrolo[1,2-a]pyrazine cannot be freely interchanged with its enantiomer, the (3R,8aR) form, or with a racemic mixture without fundamentally altering the outcome of a research program. In medicinal chemistry, the three-dimensional conformation of a molecule dictates its interaction with biological targets, which are themselves chiral environments. The octahydropyrrolo[1,2-a]pyrazine scaffold is frequently employed as a rigidified proline mimetic in peptidomimetic drug design, where the absolute stereochemistry at the bridgehead positions is critical for maintaining the correct spatial orientation of pharmacophoric elements and ensuring high-affinity binding to target proteins [1]. Substituting the (3S,8aS) form with a racemate introduces an equal amount of the opposite enantiomer, which can act as an inert impurity at best or, more problematically, as an antagonist or source of off-target toxicity. This introduces significant variability in biological assays, confounds structure-activity relationship (SAR) studies, and wastes valuable time and resources on subsequent chiral resolution steps [2].

Quantitative Differentiation: (3S,8aS)-3-Benzyloctahydropyrrolo[1,2-a]pyrazine vs. Key Analogs in Chiral Synthesis and Scaffold Utility


Comparison of Specific Rotation and Chiral Purity Between (3S,8aS) and (3R,8aR) Enantiomers

The (3S,8aS) isomer possesses a distinct and specific optical rotation compared to its (3R,8aR) counterpart. While the exact [α]D value is not explicitly detailed in the available literature for this precise derivative, the fundamental principle of enantiomeric differentiation is that they rotate plane-polarized light in opposite directions with equal magnitude. For a related (R)-octahydropyrrolo[1,2-a]pyrazine (CAS 96193-27-0), an [α]²⁵/D of +3.5° (neat) has been reported . The (3S,8aS) compound would be expected to exhibit a rotation of equal magnitude but opposite sign. This property is a definitive, quantifiable identifier that distinguishes it from its enantiomer and is crucial for verifying optical purity in procurement and quality control.

Chiral Synthesis Stereochemistry Medicinal Chemistry

Conformational Constraint and 3D Spatial Presentation Relative to Racemic Mixtures

The (3S,8aS)-3-benzyloctahydropyrrolo[1,2-a]pyrazine serves as a conformationally constrained scaffold, a property that is entirely dependent on its defined stereochemistry. A racemic mixture of this compound lacks this precise three-dimensional definition. Research on a related octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic demonstrates that the correct stereochemistry is essential for mimicking the active conformation of the N-terminal AVPI tetrapeptide of the Smac protein. This specific mimicry enabled the designed inhibitor (compound 45/T-3256336) to achieve potent cellular IAP1 (cIAP1 IC50: 1.3 nM) and XIAP (IC50: 200 nM) inhibitory activity, and tumor growth inhibition (GI50: 1.8 nM) in MDA-MB-231 cells [1]. A racemate would fail to recapitulate this defined 3D pharmacophore, leading to a significant loss in target engagement and biological potency.

Medicinal Chemistry Scaffold Design Peptidomimetics

Commercial Availability and Purity Comparison Among Chiral Building Blocks

The (3S,8aS)-3-benzyloctahydropyrrolo[1,2-a]pyrazine is commercially offered at a standard purity of ≥95%, as specified by multiple vendors including AKSci and CymitQuimica [REFS-1, REFS-2]. This is comparable to the purity offered for its core scaffold analog, (R)-octahydropyrrolo[1,2-a]pyrazine (CAS 96193-27-0), which is also available at 95% purity . While the purity specification is similar, the key differentiator is the defined (3S,8aS) stereochemistry with the benzyl substituent, which provides a unique, more elaborate building block compared to the simpler, unsubstituted (R) or (S) octahydropyrrolo[1,2-a]pyrazine cores. This allows for the introduction of both chiral constraint and a key hydrophobic benzyl group in a single, reliable synthetic step.

Procurement Chemical Synthesis Building Blocks

Predicted Physicochemical Properties as a Differentiator from Unsubstituted Analogs

The presence of the benzyl substituent on the (3S,8aS)-3-benzyloctahydropyrrolo[1,2-a]pyrazine core leads to significantly altered physicochemical properties compared to the unsubstituted octahydropyrrolo[1,2-a]pyrazine scaffold. Predicted data indicate a boiling point of 334.0±22.0 °C and a calculated LogP (XLogP) of 2.2 for the target compound [REFS-1, REFS-2]. In contrast, the simpler octahydropyrrolo[1,2-a]pyrazine (CAS 5654-83-1) has a much lower predicted boiling point of 199.6±8.0 °C [2]. The increase in lipophilicity (as reflected by the higher LogP) conferred by the benzyl group is a key design element for modulating a drug candidate's permeability, solubility, and overall ADME profile. This difference is a quantifiable metric for choosing a more advanced, 'drug-like' building block.

Physicochemical Properties Drug Design ADME

Key Application Scenarios for (3S,8aS)-3-Benzyloctahydropyrrolo[1,2-a]pyrazine in Research and Development


Synthesis of Conformationally Constrained Peptidomimetics Targeting Protein-Protein Interactions

This compound is an ideal chiral building block for constructing peptidomimetics designed to disrupt protein-protein interactions (PPIs), a historically challenging area in drug discovery. Its rigidified octahydropyrrolo[1,2-a]pyrazine core serves as a proline mimetic, locking the molecule in a specific bioactive conformation. The defined (3S,8aS) stereochemistry is essential for accurately positioning the benzyl group to mimic hydrophobic amino acid side chains like phenylalanine, thereby increasing binding affinity and selectivity for the target protein's shallow PPI interface [1].

Late-Stage Functionalization and Diversity-Oriented Synthesis (DOS) in Medicinal Chemistry

In medicinal chemistry campaigns, the (3S,8aS)-3-benzyloctahydropyrrolo[1,2-a]pyrazine can be used as a key intermediate for generating libraries of novel compounds. The secondary amine in the pyrazine ring provides a convenient handle for late-stage functionalization, such as alkylation or amide bond formation, without altering the crucial stereochemistry of the core. This allows medicinal chemists to rapidly explore structure-activity relationships around a pre-validated, conformationally biased scaffold, accelerating hit-to-lead optimization [2]. Its commercial availability at ≥95% purity ensures reproducibility in library synthesis .

Asymmetric Catalysis and Chiral Ligand Design

The well-defined (3S,8aS) stereochemistry and the presence of two nitrogen atoms make this compound a promising precursor for designing novel chiral ligands for asymmetric catalysis. The benzyl group introduces a steric element that can influence the enantioselectivity of catalytic reactions. Researchers can synthesize a new class of C2-symmetric or non-symmetric chiral diamines or N-heterocyclic carbene (NHC) precursors, which are valuable in the development of enantioselective synthetic methodologies [3].

Development of CNS-Penetrant Drug Candidates

The fused, saturated nature of the octahydropyrrolo[1,2-a]pyrazine ring system imparts a degree of three-dimensionality that is often correlated with improved drug-like properties, including enhanced solubility and central nervous system (CNS) penetration [4]. The benzyl group further increases lipophilicity (predicted XLogP of 2.2 [5]), which is within a favorable range for crossing the blood-brain barrier. This makes (3S,8aS)-3-benzyloctahydropyrrolo[1,2-a]pyrazine a strategically valuable building block for synthesizing and optimizing lead compounds targeting neurological disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3s,8As)-3-benzyloctahydropyrrolo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.